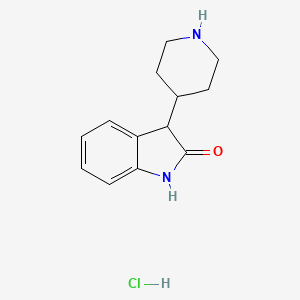

3-(Piperidin-4-yl)indolin-2-one hydrochloride

Descripción general

Descripción

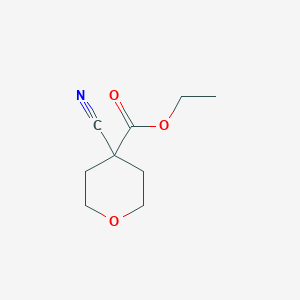

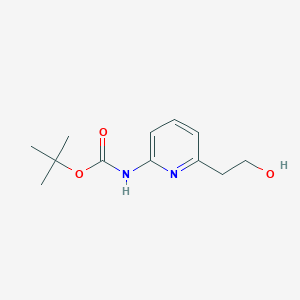

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the linear formula C13H17ClN2O . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,14-16H,5-8H2 .Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .Physical and Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

1. Asymmetric Michael-Michael Cascade Reactions

The application of indolin-3-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one hydrochloride, has been explored in asymmetric Michael-Michael cascade reactions. This process enables the efficient assembly of complex molecules with good yields and excellent enantioselectivities, highlighting its potential in organic synthesis (Zhao et al., 2014).

2. Antimalarial Chemotype Exploration

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. This research identified new compounds with potential as novel and affordable antimalarial drugs (Santos et al., 2015).

3. Enhancing Pharmacokinetic Profiles

Research on fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles has shown that incorporating fluorine into these ligands can significantly enhance their pharmacokinetic profiles, which is crucial for developing effective drugs (van Niel et al., 1999).

4. Anticancer Potential

A study on newly synthesized Isatin Sulfonamide Molecular Hybrid Derivatives, including compounds similar to 3-(Piperidin-4-yl)indolin-2-one, revealed significant anticancer potential. These compounds showed cytotoxicity against hepatic cancer cell lines and highlighted the importance of molecular docking in confirming their efficacy (Eldeeb et al., 2022).

5. Novel GPR119 Agonists Development

Research on indolinylpyrimidine derivatives, including this compound, led to the discovery of novel GPR119 agonists. These agonists have shown potential in treating diabetes, with a focus on balancing potency, oral bioavailability, and minimizing adverse effects (Kamaura et al., 2021).

6. Ligands for the ORL-1 Receptor

The synthesis of indolin-2-ones with a spirocyclic piperidine ring, structurally similar to 3-(Piperidin-4-yl)indolin-2-one, has provided insights into developing selective high-affinity ligands for the ORL-1 receptor. This research is significant for understanding receptor-ligand interactions (Bignan et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

Mecanismo De Acción

Mode of Action

It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .

Biochemical Pathways

Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

3-(Piperidin-4-yl)indolin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. These effects are mediated through its interactions with various signaling molecules and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s overall efficacy and toxicity .

Propiedades

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-85-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)